molecular formula C11H17N3O4 B11949332 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid CAS No. 60588-13-8

5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid

Katalognummer: B11949332
CAS-Nummer: 60588-13-8
Molekulargewicht: 255.27 g/mol
InChI-Schlüssel: RAGKYFUWLRWEBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid is a complex organic compound with the molecular formula C11H17N3O4 and a molecular weight of 255.276 g/mol This compound is notable for its unique structure, which includes a pyrimidine ring fused with a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and appropriate solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction can produce amines, and substitution reactions can result in various substituted pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5-(5-Ethyl-2-imino-4,6-dioxohexahydro-5-pyrimidinyl)pentanoic acid apart from these similar compounds is its specific ethyl substitution on the pyrimidine ring.

Eigenschaften

CAS-Nummer

60588-13-8

Molekularformel

C11H17N3O4

Molekulargewicht

255.27 g/mol

IUPAC-Name

5-(2-amino-5-ethyl-4,6-dioxo-1H-pyrimidin-5-yl)pentanoic acid

InChI

InChI=1S/C11H17N3O4/c1-2-11(6-4-3-5-7(15)16)8(17)13-10(12)14-9(11)18/h2-6H2,1H3,(H,15,16)(H3,12,13,14,17,18)

InChI-Schlüssel

RAGKYFUWLRWEBF-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(=O)NC(=NC1=O)N)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.